Lithium trifluoroacetate (LiTFA, CAS: 2923-17-3) is a highly soluble, fluorinated alkali metal carboxylate utilized primarily as an advanced electrolyte additive, a specialized precursor, and an analytical reagent. Characterized by an ultrahigh Gutmann donor number (34.0 kcal·mol⁻¹) and significant volatility relative to non-fluorinated analogs, LiTFA acts as a potent source of both mobile lithium ions (Li⁺) and reactive trifluoroacetate (TFA⁻) anions[1]. In procurement contexts, it is prioritized for its ability to engineer robust lithium fluoride (LiF) interphases in battery systems, its superior performance as a rheology modifier in high-solid cathode slurries, and its low-temperature sublimation profile for vapor-phase deposition workflows [REFS-1, REFS-2].
Replacing Lithium trifluoroacetate (LiTFA) with generic non-fluorinated salts like lithium acetate (LiOAc) or standard electrolyte salts like lithium hexafluorophosphate (LiPF6) fundamentally compromises processability and electrochemical performance. In battery engineering, LiOAc lacks the highly electronegative trifluoromethyl (-CF3) group required to form an inorganic-rich, lithium fluoride (LiF) solid electrolyte interphase (SEI), which is critical for suppressing lithium dendrite growth[1]. Furthermore, the ultrahigh Gutmann donor number of the TFA anion allows it to outcompete standard solvents in the primary Li⁺ solvation sheath, a mechanism impossible to replicate with weakly coordinating generic anions[1]. In vapor-phase manufacturing, generic lithium carboxylates fail due to inadequate volatility; for instance, LiOAc requires sublimation temperatures near 500 °C, whereas the fluorinated structure of LiTFA lowers the evaporation threshold to 100–200 °C, preventing severe thermal degradation of precursors in delivery lines[2].
LiTFA features an ultrahigh Gutmann donor number (34.0 kcal·mol⁻¹) that fundamentally alters the electrolyte solvation structure by replacing solvent molecules in the primary Li⁺ coordination sheath. In lean-electrolyte Li||NCM811 cells, the addition of LiTFA drives the formation of an anion-rich solvation structure that decomposes into a robust, LiF-rich interphase. This modification enables the cell to maintain a capacity retention of 84.37% over 100 cycles with a high Coulombic efficiency of 99.24%, significantly outperforming additive-free baselines that suffer from rapid capacity fade and continuous solvent depletion [1].
| Evidence Dimension | Capacity retention and Coulombic efficiency in Li||NCM811 cells (100 cycles) |
| Target Compound Data | 84.37% capacity retention; 99.24% Coulombic efficiency |
| Comparator Or Baseline | Additive-free baseline electrolyte (rapid capacity fade and lower reversibility) |
| Quantified Difference | Substantial increase in long-term capacity retention under lean electrolyte conditions |
| Conditions | Lean electrolyte, limited Li source, conventional Li-salt concentration |
Procuring LiTFA as an electrolyte additive is essential for stabilizing high-voltage lithium metal batteries without sacrificing the intrinsic viscosity or ionic conductivity of the bulk electrolyte.
In the scalable manufacturing of lithium-ion battery cathodes, high solid content (SC) NMP/PVdF slurries are prone to severe gelation, which disrupts coating uniformity. When evaluated against established lithium electrolyte salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiODFB), LiTFA demonstrated the most effective slurry gelation controlling capabilities. By complexing with the NMC622 active material surface and modifying its interaction with the PVdF binder, LiTFA successfully tunes the rheology and suppresses premature gelation far better than the comparators [1].
| Evidence Dimension | Slurry gelation suppression in high solid content NMC622/PVdF/NMP slurries |
| Target Compound Data | Highest efficacy in suppressing gelation and tuning rheology |
| Comparator Or Baseline | LiTFSI and LiODFB |
| Quantified Difference | Superior rheological stabilization compared to standard fluorinated and borate-based lithium salts |
| Conditions | Super high solid content NMP slurries with NMC622 active material and PVdF binder |
Selecting LiTFA as a slurry additive directly improves manufacturability and coating consistency for high-energy-density cathode production.
For vapor-phase deposition techniques such as ALD, precursor volatility dictates the thermal budget and feasibility of the process. Thermogravimetric analysis demonstrates that non-fluorinated lithium carboxylates, such as lithium acetate and lithium benzoate, require excessively high evaporation temperatures of approximately 500 °C and 300 °C, respectively. In stark contrast, the incorporation of the trifluoromethyl group in LiTFA lowers the onset of mass loss to approximately 100 °C, with bulk evaporation occurring around 200 °C [1]. This dramatically lower thermal requirement prevents precursor decomposition in the delivery lines.
| Evidence Dimension | Evaporation / Sublimation Temperature |
| Target Compound Data | ~100 °C (onset) to 200 °C |
| Comparator Or Baseline | Lithium acetate (~500 °C) and Lithium benzoate (~300 °C) |
| Quantified Difference | 300 °C reduction in evaporation temperature compared to lithium acetate |
| Conditions | Thermogravimetric analysis (TGA) for ALD precursor evaluation |
Procuring LiTFA instead of generic lithium carboxylates enables lower-temperature vapor deposition of lithium-containing films, reducing energy costs and equipment thermal stress.
In MALDI imaging mass spectrometry of biological tissues, endogenous lipids typically form complex mixtures of protonated, sodium-, and potassium-cationized adducts, complicating spectral analysis. When testing various lithium salts as matrix dopants to force a single cationization state, LiTFA and lithium iodide successfully merged the different lipid adducts into a single lithium-cationized species. However, compared to lithium chloride, lithium citrate, and lithium acetate, LiTFA specifically increased the desorption of phosphatidylcholines and provided the highest overall image contrast for rat brain tissue sections [1].
| Evidence Dimension | Mass spectrometry image contrast and lipid adduct simplification |
| Target Compound Data | Highest image contrast and optimal phosphatidylcholine desorption |
| Comparator Or Baseline | Lithium chloride, lithium citrate, and lithium acetate |
| Quantified Difference | Superior spectral simplification and visual contrast in tissue imaging |
| Conditions | MALDI-TOF MS of rat brain tissue sections using modified 2,6-dihydroxyacetophenone matrix |
Analytical laboratories should select LiTFA over standard lithium halides or acetates to achieve unambiguous lipid identification and higher-resolution spatial mapping in tissue samples.
LiTFA is procured as a specialized electrolyte additive to engineer anion-rich solvation sheaths. By decomposing into a robust, inorganic LiF-rich solid electrolyte interphase (SEI), it significantly extends the cycle life and capacity retention of high-voltage cells (e.g., NCM811) compared to additive-free baselines [1].
In industrial battery manufacturing, LiTFA is utilized as a slurry additive for NMP/PVdF-based NMC cathodes. It outperforms standard salts like LiTFSI by complexing with the active material to suppress premature gelation, thereby ensuring uniform electrode coating at super high solid contents[2].
For atomic layer deposition (ALD) and chemical vapor deposition (CVD) of solid-state electrolytes, LiTFA serves as a highly volatile lithium precursor. Its low evaporation threshold (~100–200 °C) makes it an essential alternative to generic lithium carboxylates like lithium acetate, preventing thermal degradation during vapor delivery [3].
In analytical lipidomics, LiTFA is added to MALDI matrices to force endogenous lipids into a single lithium-cationized state. It is specifically selected over lithium chloride and lithium acetate because it maximizes the desorption of phosphatidylcholines and yields superior spatial image contrast in tissue sections [4].
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